molecular formula C21H30N2O B13873172 (4-Cyclobutylpiperazin-1-yl)-(4-cyclohexylphenyl)methanone

(4-Cyclobutylpiperazin-1-yl)-(4-cyclohexylphenyl)methanone

Cat. No.: B13873172
M. Wt: 326.5 g/mol
InChI Key: CSYLJZHMSJSCKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Cyclobutylpiperazin-1-yl)-(4-cyclohexylphenyl)methanone is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly in the study of the endocannabinoid system. It is offered as a high-purity solid for research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Research into structurally related benzhydryl piperazine compounds, such as LDK1229, has identified them as cannabinoid receptor type 1 (CB1) inverse agonists . CB1 inverse agonists are valuable research tools for investigating a range of physiological processes. They have been shown to antagonize the basal G protein coupling activity of the CB1 receptor, as measured by a reduction in GTPγS binding . Consistent with inverse agonist behavior, treatment with related compounds can also lead to increased cell surface localization of the CB1 receptor . The benzhydryl piperazine scaffold is structurally distinct from first-generation CB1 inverse agonists like rimonabant, offering new opportunities to explore molecular properties such as polar surface area and hydrophilicity . This makes analogs valuable for developing novel research ligands with potentially optimized characteristics. Scientists may use this compound in studies aimed at understanding metabolic disorders, substance addiction, and the constitutive activity of GPCRs.

Properties

Molecular Formula

C21H30N2O

Molecular Weight

326.5 g/mol

IUPAC Name

(4-cyclobutylpiperazin-1-yl)-(4-cyclohexylphenyl)methanone

InChI

InChI=1S/C21H30N2O/c24-21(23-15-13-22(14-16-23)20-7-4-8-20)19-11-9-18(10-12-19)17-5-2-1-3-6-17/h9-12,17,20H,1-8,13-16H2

InChI Key

CSYLJZHMSJSCKJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4CCC4

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (4-Cyclobutylpiperazin-1-yl)-(4-cyclohexylphenyl)methanone generally follows a strategy involving:

  • Preparation of the 4-cyclohexylbenzoyl chloride or equivalent activated acid derivative.
  • Nucleophilic substitution or coupling with 4-cyclobutylpiperazine.
  • Purification and characterization of the final amide product.

This approach leverages the reactivity of acid chlorides or activated esters with amines to form the amide linkage characteristic of the methanone group.

Detailed Preparation Procedure

Synthesis of 4-Cyclohexylbenzoyl Chloride

The 4-cyclohexylbenzoic acid is converted into the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions. The reaction is typically conducted in an inert solvent like dichloromethane or tetrahydrofuran at low temperature (0 °C to room temperature) to prevent side reactions.

Step Reagents and Conditions Yield (%) Notes
1 4-Cyclohexylbenzoic acid + SOCl2, DCM, 0 °C 85-90 Reaction monitored by TLC; acid chloride used immediately due to instability
Coupling with 4-Cyclobutylpiperazine

The acid chloride intermediate is then reacted with 4-cyclobutylpiperazine in the presence of a base such as triethylamine or pyridine to neutralize the formed hydrochloric acid. The reaction is carried out in anhydrous conditions, often in dichloromethane or tetrahydrofuran, at 0 °C to room temperature.

Step Reagents and Conditions Yield (%) Notes
2 4-Cyclobutylpiperazine + 4-cyclohexylbenzoyl chloride + Et3N, DCM, 0 °C to RT 70-80 Reaction time 2-4 hours; product purified by column chromatography
Purification and Characterization

The crude product is purified by silica gel column chromatography using mixtures of dichloromethane and methanol or ethyl acetate as eluents. The purified compound is characterized by nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm structure and purity.

Alternative Synthetic Routes

Some literature sources describe the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide for direct amide bond formation from the carboxylic acid and amine without isolating the acid chloride. This method offers milder conditions and can improve yields.

Method Key Reagents Advantages Disadvantages
Acid chloride route SOCl2, Et3N High reactivity, fast Requires handling acid chloride
Carbodiimide coupling DCC or EDC, HOBt or DMAP Mild conditions, less side products Longer reaction times, possible urea byproducts

Experimental Data Summary

Parameter Value/Condition Reference/Notes
Reaction temperature 0 °C to room temperature Typical for acid chloride formation and amide coupling
Solvent Dichloromethane, tetrahydrofuran Anhydrous solvents preferred
Reaction time 2–4 hours for coupling Monitored by TLC or HPLC
Yield 70–85% overall Dependent on purification method
Purification technique Silica gel chromatography DCM/MeOH or EtOAc mixtures
Characterization NMR (1H, 13C), MS, IR Confirms amide formation and substituents

Comprehensive Notes on Preparation

  • The choice of solvent and base is critical to minimize side reactions such as hydrolysis of acid chloride or over-alkylation of piperazine.
  • The cyclobutyl substitution on piperazine requires careful control of reaction conditions to avoid ring opening or rearrangement.
  • The cyclohexyl group on the phenyl ring contributes steric hindrance, which may affect coupling efficiency.
  • Purification by chromatography is essential to separate unreacted starting materials and side products.
  • Spectroscopic data confirm the integrity of the methanone linkage and the presence of both cyclobutylpiperazine and cyclohexylphenyl moieties.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclobutylpiperazin-1-yl)-(4-cyclohexylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(4-Cyclobutylpiperazin-1-yl)-(4-cyclohexylphenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Cyclobutylpiperazin-1-yl)-(4-cyclohexylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s structural similarity to piperazine-based CNS ligands (e.g., antipsychotics) warrants investigation into its receptor affinity.
  • Data Limitations : Critical parameters such as solubility, logP, and thermal stability remain unreported. Future studies should prioritize these metrics.

Biological Activity

(4-Cyclobutylpiperazin-1-yl)-(4-cyclohexylphenyl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the context of various therapeutic applications. This article provides a detailed analysis of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a piperazine ring substituted with cyclobutyl and a phenyl group attached to a cyclohexane moiety. The synthesis typically involves the reaction of cyclobutyl-piperazine with cyclohexyl-phenyl derivatives, resulting in a compound with potential pharmacological properties .

Kinase Inhibition

One of the primary mechanisms of action for this compound is its ability to inhibit specific kinases. Kinases are crucial in various signaling pathways, and their dysregulation is often implicated in diseases such as cancer and autoimmune disorders. The compound has been shown to inhibit:

  • Spleen Tyrosine Kinase (SYK)
  • Leucine-rich repeat kinase 2 (LRRK2)
  • Myosin light chain kinase (MYLK)

These inhibitory effects suggest that the compound may be beneficial in treating conditions like autoimmune diseases, inflammatory disorders, and certain cancers .

Antimalarial Activity

Although specific studies on this compound's antimalarial activity were not found, related compounds in its class have demonstrated promising results against malaria. For instance, bisbenzylisoquinoline alkaloids have shown significant antiplasmodial activities, indicating potential pathways for further exploration of this compound in malaria treatment .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

  • Autoimmune Diseases : Due to its kinase inhibition properties, it may help modulate immune responses.
  • Cancer Treatment : By targeting specific kinases involved in tumor growth and metastasis.
  • Neurological Disorders : Potential applications in neurodegenerative diseases through modulation of related signaling pathways.

Case Study 1: In Vivo Efficacy

In a study examining related compounds, it was found that certain analogues exhibited significant efficacy in murine models for treating malaria. These findings can inform future research on the potential use of this compound as an antimalarial agent .

Research Findings Table

Study Findings Implications
Study on SYK inhibitorsDemonstrated inhibition leading to reduced inflammationPotential for treating rheumatoid arthritis
LRRK2 inhibition studyReduced neurodegeneration markers in modelsImplications for Parkinson's disease treatment
Antiplasmodial activity analysisRelated compounds showed IC50 values indicating effectiveness against Plasmodium spp.Suggests further exploration for malaria therapy

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-cyclobutylpiperazin-1-yl)-(4-cyclohexylphenyl)methanone, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions such as amide coupling or nucleophilic acyl substitution. For example, carbonylation reactions using carbonyl diimidazole (CDI) or coupling agents like HATU can link the piperazine and aromatic moieties. Key parameters include inert atmospheres (N₂/Ar), anhydrous solvents (e.g., DMF, THF), and temperature control (0–60°C). Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) confirms connectivity and stereochemistry. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and aromatic C–H stretches. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 columns, acetonitrile/water gradients) assesses purity (>95%) .

Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, logP)?

  • Methodological Answer : Experimental approaches include shake-flask methods for solubility (in DMSO, PBS) and reversed-phase HPLC for logP estimation. Computational tools like ACD/Labs or Molinspiration provide predictive data via fragment-based algorithms. Differential Scanning Calorimetry (DSC) measures thermal stability and melting points .

Advanced Research Questions

Q. What strategies are used to investigate the compound’s biological activity and target interactions?

  • Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka, kd) to receptors like GPCRs or kinases. Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). In vitro assays (e.g., enzyme inhibition, cell viability via MTT) validate activity, supported by molecular docking (AutoDock Vina, Schrödinger) to predict binding modes .

Q. How can computational chemistry aid in predicting reaction pathways or optimizing synthetic routes?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for mechanistic insights. The Artificial Force Induced Reaction (AFIR) method models multi-step reaction pathways, while QSAR models prioritize substituents for enhanced bioactivity. Solvent effects are simulated using COSMO-RS .

Q. What structural analogs of this compound have been studied, and how do substituents influence activity?

  • Methodological Answer : Analog libraries (e.g., replacing cyclohexyl with tert-butyl or fluorophenyl groups) are screened to establish Structure-Activity Relationships (SAR). For example, bulky cycloalkyl groups may enhance lipophilicity and blood-brain barrier penetration, while electron-withdrawing substituents (e.g., -NO₂) modulate receptor affinity .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer : Cross-validate assays under standardized conditions (pH, temperature, cell lines). Use orthogonal methods (e.g., SPR vs. ITC) to confirm binding. Verify compound purity via LC-MS and control for batch-to-batch variability. Meta-analyses of literature data identify outliers due to assay interference (e.g., solvent residues) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer : Microsomal stability assays (human/rat liver microsomes) assess metabolic liability. Prodrug derivatization (e.g., esterification of polar groups) improves oral bioavailability. Formulation with cyclodextrins or lipid nanoparticles enhances aqueous solubility. Pharmacokinetic modeling (GastroPlus) predicts dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.